N-(3,5-dichlorophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide
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Overview
Description
2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-N-(3,5-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring, an anilinocarbothioyl group, and a dichlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The key steps include the protection and deprotection of functional groups, selective cyclization, and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-N-(3,5-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the anilinocarbothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-N-(3,5-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-N-(3,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-CHLOROPHENYL)PIPERAZINO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
- 2-anilinoquinazolin-4(3H)-one derivatives
Uniqueness
2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-N-(3,5-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, selectivity, or efficacy in certain applications .
Properties
Molecular Formula |
C19H20Cl2N4OS |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H20Cl2N4OS/c20-14-10-15(21)12-17(11-14)22-18(26)13-24-6-8-25(9-7-24)19(27)23-16-4-2-1-3-5-16/h1-5,10-12H,6-9,13H2,(H,22,26)(H,23,27) |
InChI Key |
KLMVWGUYFCMAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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